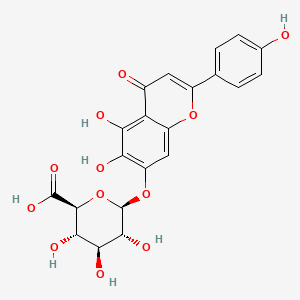

Scutellarin

Description

This compound has been reported in Perilla frutescens, Scutellaria indica, and other organisms with data available.

see scutellarein for aglycone

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSISFGPUUYILV-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336184 | |

| Record name | Scutellarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27740-01-8, 116122-36-2 | |

| Record name | Scutellarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27740-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scutellarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Breviscapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116122362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scutellarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCUTELLARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IGP0ML9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Landscape of Scutellarin: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Scutellarin, a flavonoid glucuronide derived from medicinal herbs such as Scutellaria barbata and Erigeron breviscapus, has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential.

Core Pharmacological Properties

This compound exhibits a diverse range of pharmacological effects, primarily attributed to its potent anti-inflammatory, antioxidant, anti-apoptotic, and vasodilatory properties.[1][2] These multifaceted actions contribute to its therapeutic potential in a variety of chronic and acute conditions, including cerebrovascular, cardiovascular, and neurodegenerative diseases, as well as certain types of cancer.[1][2][3]

Anti-Inflammatory Activity

This compound exerts its anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[1] This inhibition leads to a downstream reduction in the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]

Antioxidant Effects

The antioxidant properties of this compound are largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[1] By promoting the translocation of Nrf2 to the nucleus, this compound upregulates the expression of various antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT).[1] This enhancement of the endogenous antioxidant defense system helps to mitigate cellular damage caused by oxidative stress.

Neuroprotective Actions

In the context of neurological disorders, this compound has demonstrated significant neuroprotective effects. It can attenuate neuronal apoptosis, reduce infarct volume in animal models of ischemic stroke, and improve neurological deficits.[4][5][6][7] These protective effects are linked to its ability to modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in neuronal survival.[8]

Cardioprotective Properties

This compound has shown promise in the treatment of cardiovascular diseases by protecting against myocardial ischemia-reperfusion injury, reducing cardiac fibrosis, and improving cardiac function.[9][10][11][12] Its cardioprotective mechanisms involve the inhibition of apoptosis, reduction of oxidative stress, and modulation of inflammatory responses within the cardiovascular system.[9][10][12]

Anticancer Potential

Emerging evidence suggests that this compound possesses anticancer properties against various cancer cell lines.[13][14] It can induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to conventional chemotherapeutic agents.[13][15] The anticancer effects of this compound are associated with the modulation of multiple signaling pathways, including those involved in cell cycle regulation and apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Assay | Effect | IC50 Value | Reference |

| RAW 264.7 | Nitric Oxide (NO) Production (LPS-induced) | Anti-inflammatory | ~33.3 - 163.3 µg/mL (extracts) | [1] |

| MCF-7 | Antiproliferative | Anticancer | 2.96 µM (Derivative 14b) | [13] |

| HCT-116 | Antiproliferative | Anticancer | 7.25 µM (Derivative 14b) | [13] |

| PC-3 | Antiproliferative | Anticancer | 0.09 µM (Derivative 14b) | [13] |

| HepG2 | Antiproliferative | Anticancer | 0.50 µM (Derivative 14b) | [13] |

| L-O2 (normal human liver cells) | Cytotoxicity | Low Toxicity | 47.96 µM (Derivative 14b) | [13] |

| BEAS-2B | IL-6, CCL2, CXCL8 Production (LPS-stimulated) | Anti-inflammatory | IC50: 36.7 µM (IL-6), 20.2 µM (CCL2), 13.2 µM (CXCL8) | [16] |

Table 2: In Vivo Efficacy of this compound (ED50/Effective Dose)

| Animal Model | Condition | Effect | Effective Dose | Reference |

| Rats (MCAO) | Cerebral Ischemia/Reperfusion | Neuroprotection (reduced infarct volume) | 50 or 75 mg/kg (i.g.) | [6] |

| Rats (MCAO) | Cerebral Ischemia/Reperfusion | Neuroprotection (improved neurological score) | 20 and 60 mg/kg (i.p.) | [7] |

| Rats (MCAO) | Acute Ischemic Brain Injury | Neuroprotection (reduced brain infarct size) | 6 mg/kg and 12 mg/kg (i.v.) | [5] |

| Mice (STZ-induced) | Diabetic Cardiomyopathy | Cardioprotection | 5, 10, 20 mg/kg (i.p.) | [12][17] |

| Rats (Isoprenaline-induced) | Myocardial Infarction | Cardioprotection | 10, 20, 40 mg/kg (i.v.) | [10] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Administration Route | Dose | Cmax | Tmax | t1/2 | Bioavailability | Reference |

| Human | Oral | 60 mg | < 5.0 ng/mL | - | - | - | [18] |

| Rat | Oral | - | - | - | - | 10.6% | [18] |

| Beagle Dog | Oral | - | - | - | - | 0.4% | [18] |

Key Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with several key intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the investigation of this compound's pharmacological properties.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate overnight.[15]

-

Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[19][20]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[19][21]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[22] Cell viability is expressed as a percentage of the control.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.[23]

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-NF-κB, Nrf2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[23]

In Vivo Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

The MCAO model is a widely used animal model to mimic ischemic stroke in humans.

-

Anesthesia: Anesthetize the animal (e.g., rat) with an appropriate anesthetic (e.g., chloral hydrate).[24]

-

Surgical Procedure: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the distal ECA. Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[24]

-

Ischemia and Reperfusion: Maintain the occlusion for a specific period (e.g., 2 hours) followed by withdrawal of the suture to allow for reperfusion.[24]

-

Drug Administration: Administer this compound (e.g., via intraperitoneal or intravenous injection) at various time points before or after the induction of ischemia.[4][5]

-

Neurological Deficit Scoring: Assess neurological deficits at different time points post-reperfusion using a standardized scoring system (e.g., Longa's score).[6][24]

-

Infarct Volume Measurement: Sacrifice the animal after a specific reperfusion period (e.g., 24 hours), and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[6][24]

In Vitro Apoptosis Assessment (Annexin V/PI Staining)

Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.

-

Cell Treatment: Treat cells with this compound and/or an apoptosis-inducing agent.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[25]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[25]

Conclusion and Future Directions

This compound is a promising natural compound with a wide array of pharmacological properties that make it a strong candidate for the development of novel therapeutics for a range of diseases. Its ability to modulate multiple key signaling pathways underscores its potential to address complex disease pathologies. However, a significant challenge for the clinical application of this compound is its low oral bioavailability.[2][18] Future research should focus on the development of novel drug delivery systems and structural modifications to enhance its pharmacokinetic profile. Furthermore, while numerous preclinical studies have demonstrated its efficacy, more robust and large-scale clinical trials are necessary to fully establish its therapeutic benefits and safety in humans. The continued exploration of this compound's mechanisms of action will undoubtedly pave the way for its successful translation from a traditional medicine to a modern therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current advances on the therapeutic potential of this compound: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Neuroprotective effects of this compound on rat neuronal damage induced by cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of this compound against hypoxic-ischemic-induced cerebral injury via augmentation of antioxidant defense capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective effect of this compound on myocardial infarction induced by isoprenaline in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of this compound on the mechanism of cardiovascular diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound protects against diabetic cardiomyopathy via inhibiting oxidative stress and inflammatory response in mice - Xu - Annals of Palliative Medicine [apm.amegroups.org]

- 13. This compound derivatives as apoptosis inducers: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. This compound Sensitizes Drug-evoked Colon Cancer Cell Apoptosis through Enhanced Caspase-6 Activation | Anticancer Research [ar.iiarjournals.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. broadpharm.com [broadpharm.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. e-jar.org [e-jar.org]

- 24. Synthesis and Protective Effect of Scutellarein on Focal Cerebral Ischemia/Reperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound ameliorates ischemia/reperfusion injury‑induced cardiomyocyte apoptosis and cardiac dysfunction via inhibition of the cGAS‑STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

Scutellarin's Anti-Inflammatory Response: A Technical Guide to Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellarin, a flavonoid glycoside primarily derived from the traditional Chinese herb Erigeron breviscapus, has demonstrated significant anti-inflammatory properties across a multitude of preclinical studies. Its therapeutic potential in a range of inflammatory diseases, including neuroinflammatory conditions, arthritis, and acute lung injury, is attributed to its ability to modulate key signaling cascades. This technical guide provides an in-depth exploration of the core signaling pathways through which this compound exerts its anti-inflammatory effects. The document details the molecular mechanisms, presents quantitative data from relevant studies, outlines common experimental protocols for investigation, and provides visual representations of the signaling pathways.

Core Signaling Pathways in this compound's Anti-Inflammatory Action

This compound's anti-inflammatory efficacy stems from its multifaceted interactions with several key intracellular signaling pathways. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the NLRP3 inflammasome pathway.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to potently inhibit this pathway at multiple points. Studies have demonstrated that this compound can suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit[1]. By inhibiting IKKβ activation, this compound effectively halts the cascade that leads to NF-κB activation[1]. This inhibitory action results in a significant downstream reduction of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6[1].

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: this compound inhibits the NF-κB pathway by blocking IKK complex activation.

The MAPK Signaling Pathway

The MAPK family, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Inflammatory stimuli activate these kinases through a phosphorylation cascade, leading to the activation of transcription factors like AP-1 (a dimer of c-Fos and c-Jun), which in turn promote the expression of inflammatory genes.

This compound has been shown to modulate MAPK signaling, although its effects can be context-dependent. In several studies, this compound inhibits the phosphorylation of p38 and JNK in response to inflammatory stimuli[1]. This inhibition prevents the activation of downstream transcription factors and subsequently reduces the production of pro-inflammatory mediators. For instance, in a model of tumor immunotherapy, this compound was found to inhibit the phosphorylation of p38 MAPK, a downstream signaling component of TNFR2[2].

The following diagram illustrates how this compound modulates the MAPK signaling pathway.

Caption: this compound inhibits the phosphorylation of p38 and JNK in the MAPK pathway.

The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, active forms. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

This compound has been identified as a potent inhibitor of NLRP3 inflammasome activation. It has been shown to suppress the activation of the NLRP3 inflammasome, leading to reduced caspase-1 activation and subsequent secretion of IL-1β and IL-18. This inhibitory effect is thought to be mediated, at least in part, by the PI3K/Akt signaling pathway. This compound can increase the phosphorylation of Akt, which in turn inhibits mTORC1 activity, a known regulator of NLRP3 inflammasome activation.

The diagram below depicts the inhibitory action of this compound on the NLRP3 inflammasome pathway.

Caption: this compound inhibits NLRP3 inflammasome assembly, partly via the PI3K/Akt pathway.

Quantitative Data on this compound's Anti-Inflammatory Effects

The following tables summarize quantitative data from various studies, highlighting the potent anti-inflammatory effects of this compound.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Cell Line | Stimulant | Mediator | This compound Concentration | % Inhibition / IC50 | Reference |

| RAW 264.7 | LPS | NO Production | - | IC50: 7.2 - 27.8 µM | [3] |

| BV-2 microglia | LPS | TNF-α | 25, 50, 100 µM | Dose-dependent decrease | [1] |

| BV-2 microglia | LPS | IL-1β | 25, 50, 100 µM | Dose-dependent decrease | [1] |

| BV-2 microglia | LPS | IL-6 | 25, 50, 100 µM | Dose-dependent decrease | [1] |

| BEAS-2B | LPS | IL-6 | 12.5, 25, 50 µM | Dose-dependent decrease | [4] |

| BEAS-2B | LPS | CCL2 | 12.5, 25, 50 µM | Dose-dependent decrease | [4] |

Table 2: In Vivo Effects of this compound in Animal Models of Inflammation

| Animal Model | Disease Model | This compound Dosage | Outcome Measure | Result | Reference |

| Mice | Collagen-Induced Arthritis | 20 mg/kg/day (gavage) | Serum IL-1β | Significant reduction | [5] |

| Mice | Collagen-Induced Arthritis | 20 mg/kg/day (gavage) | Serum IL-6 | Significant reduction | [5] |

| Mice | Collagen-Induced Arthritis | 20 mg/kg/day (gavage) | Serum TNF-α | Significant reduction | [5] |

| Mice | LPS-Induced Acute Lung Injury | 25, 50 mg/kg (i.p.) | BALF TNF-α | Significant reduction | [6] |

| Mice | LPS-Induced Acute Lung Injury | 25, 50 mg/kg (i.p.) | BALF IL-6 | Significant reduction | [7] |

| Mice | LPS-Induced Acute Lung Injury | 25, 50 mg/kg (i.p.) | BALF IL-1β | Significant reduction | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory effects of this compound.

Western Blot Analysis for Signaling Protein Phosphorylation

This protocol is adapted from studies investigating the effect of this compound on NF-κB and MAPK signaling pathways in LPS-stimulated macrophages[4][8].

Objective: To determine the effect of this compound on the phosphorylation of key signaling proteins (e.g., IκBα, p65, p38, JNK).

Materials:

-

RAW 264.7 or BV-2 microglial cells

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, etc.)

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 15-30 minutes for MAPK and NF-κB activation).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells with ice-cold lysis buffer.

-

Centrifuge the lysates and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

ELISA for Cytokine Quantification

This protocol is a general guideline for measuring cytokine levels in cell culture supernatants or biological fluids, as performed in several studies on this compound[5][9][10].

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in samples treated with this compound.

Materials:

-

96-well ELISA plates

-

Capture antibody specific for the cytokine of interest

-

Detection antibody (biotinylated) specific for the cytokine

-

Recombinant cytokine standard

-

Assay diluent (e.g., PBS with 10% FBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

-

Blocking:

-

Wash the plate and block with assay diluent for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Prepare a standard curve using serial dilutions of the recombinant cytokine.

-

Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

-

Streptavidin-HRP Incubation:

-

Wash the plate and add Streptavidin-HRP. Incubate for 20-30 minutes at room temperature.

-

-

Substrate Development and Measurement:

-

Wash the plate and add TMB substrate. Incubate in the dark until a color develops.

-

Add stop solution to quench the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve and calculate the cytokine concentrations in the samples.

-

Animal Models of Inflammation

a) LPS-Induced Acute Lung Injury (ALI) in Mice [6][7][11][12]

Objective: To evaluate the protective effect of this compound against LPS-induced acute lung injury.

Procedure:

-

Animal Acclimatization: Acclimatize male C57BL/6 or BALB/c mice for one week.

-

Grouping and Treatment:

-

Divide mice into control, LPS, and LPS + this compound groups.

-

Administer this compound (e.g., 25 or 50 mg/kg) intraperitoneally (i.p.) 1 hour before LPS challenge.

-

-

Induction of ALI:

-

Induce ALI by intratracheal or intranasal administration of LPS (e.g., 5 mg/kg).

-

-

Sample Collection:

-

At a specified time point (e.g., 6 or 24 hours) after LPS challenge, euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis (ELISA).

-

Harvest lung tissue for histological analysis (H&E staining) and Western blotting.

-

b) Collagen-Induced Arthritis (CIA) in Mice [5][13][14][15]

Objective: To assess the therapeutic potential of this compound in a mouse model of rheumatoid arthritis.

Procedure:

-

Animal Strain: Use DBA/1 mice, which are susceptible to CIA.

-

Immunization:

-

Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).

-

Inject the emulsion intradermally at the base of the tail (day 0).

-

-

Booster Immunization:

-

On day 21, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

This compound Treatment:

-

Begin oral gavage of this compound (e.g., 20 mg/kg/day) at the onset of arthritis or as a prophylactic treatment.

-

-

Arthritis Assessment:

-

Monitor mice regularly for the development and severity of arthritis using a clinical scoring system.

-

Measure paw thickness with a caliper.

-

-

Sample Collection:

-

At the end of the experiment, collect blood for cytokine analysis (ELISA) and paws for histological examination.

-

Experimental Workflow Visualization

The following diagram provides a general workflow for investigating the anti-inflammatory effects of this compound.

Caption: A general experimental workflow for studying this compound's anti-inflammatory effects.

Conclusion

This compound presents a promising therapeutic candidate for a wide range of inflammatory diseases due to its potent and multi-targeted anti-inflammatory actions. Its ability to inhibit key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, underscores its potential for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to elucidate the full therapeutic potential of this natural compound. Further investigation into the clinical efficacy and safety of this compound is warranted to translate these promising preclinical findings into novel anti-inflammatory therapies.

References

- 1. This compound suppresses neuroinflammation via the inhibition of the AKT/NF-κB and p38/JNK pathway in LPS-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound enhances anti-tumor immune responses by reducing TNFR2-expressing CD4+Foxp3+ regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of phenolic compounds from the whole plant of Scutellaria indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bowdish.ca [bowdish.ca]

- 10. bdbiosciences.com [bdbiosciences.com]

- 11. This compound Attenuates Lipopolysaccharide-Induced Acute Lung Injury in Mice by Inhibiting M1 Macrophage Polarization via the GBP2/JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protective role of this compound on LPS induced - Acute lung injury and regulation of apoptosis, oxidative stress and reduction of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chondrex.com [chondrex.com]

- 14. resources.amsbio.com [resources.amsbio.com]

- 15. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Source, Extraction, and Purification of Scutellarin from Erigeron breviscapus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellarin (4',5,6-trihydroxyflavone-7-glucuronide) is a major active flavonoid glycoside predominantly sourced from the traditional Chinese medicinal plant Erigeron breviscapus (Vant.) Hand.-Mazz.[1][2][3]. It is the primary component of Breviscapine, an extract widely used in clinical practice for treating cardio-cerebrovascular diseases due to its pharmacological effects, which include vasodilation, improvement of microcirculation, and inhibition of platelet aggregation[4][5][6]. This compound exhibits a broad spectrum of biological activities, including potent anti-inflammatory, antioxidant, neuroprotective, and anti-tumor properties[1][7][8]. These therapeutic potentials stem from its ability to modulate multiple critical signaling pathways[5][7].

This technical guide provides an in-depth overview of the sourcing of this compound from Erigeron breviscapus, detailed experimental protocols for its extraction and purification, and a summary of its key mechanisms of action, visualized through signaling pathway diagrams.

Source Material: Erigeron breviscapus

Erigeron breviscapus, a member of the Asteraceae family, is the principal botanical source for the commercial production of this compound[1][9]. This herb is cultivated extensively in the Yunnan province of China. This compound is considered the main representative active component of the plant[2]. While also found in other species like Scutellaria barbata, Erigeron breviscapus remains the most significant source for pharmaceutical applications[8][10].

Extraction of this compound

The initial step in isolating this compound involves its extraction from the dried aerial parts of Erigeron breviscapus. Various modern techniques have been developed to enhance extraction efficiency, reduce solvent consumption, and shorten processing times compared to traditional methods.

Microwave-Assisted Extraction (MAE)

MAE is an efficient technique that utilizes microwave energy to heat the solvent and plant material, leading to cell rupture and enhanced release of target compounds.[11][12].

3.1.1 Experimental Protocol: Microwave-Assisted Extraction

-

Material Preparation : The dried aerial parts of Erigeron breviscapus are pulverized into a fine powder.

-

Solvent Mixture : A suitable solvent, often an ethanol-water mixture, is prepared.

-

Extraction : The plant powder is mixed with the solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v)[11][12].

-

Microwave Irradiation : The mixture is subjected to microwave irradiation in a specialized extractor. Key parameters such as extraction temperature (e.g., 80°C) and time (e.g., 40 minutes) are precisely controlled[11][12].

-

Filtration and Concentration : After extraction, the mixture is filtered. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvents (DES)

UAE employs acoustic cavitation to disrupt plant cell walls, facilitating solvent penetration and mass transfer. The use of green solvents like Deep Eutectic Solvents (DES) has gained traction as an environmentally friendly alternative to traditional organic solvents[13][14].

3.2.1 Experimental Protocol: Ultrasound-Assisted DES Extraction

-

DES Preparation : A DES is prepared by mixing a hydrogen bond acceptor (e.g., choline chloride) with a hydrogen bond donor (e.g., acetamide) at a specific molar ratio (e.g., 1:4) with the addition of water (e.g., 30% v/v) to reduce viscosity[13].

-

Extraction : The powdered Erigeron breviscapus is mixed with the prepared DES at a defined solid-to-liquid ratio.

-

Ultrasonication : The mixture is placed in an ultrasonic bath and subjected to sonication at a controlled temperature and for a specific duration.

-

Recovery : Following extraction, the solid residue is separated by centrifugation or filtration.

-

Purification : An anti-solvent is used to precipitate this compound from the DES extract, which is then collected and dried. This method can yield a product with a purity of up to 71.2%[13].

Data Summary: Extraction Parameters and Yields

The efficiency of this compound extraction is highly dependent on the chosen method and its operational parameters. The table below summarizes key quantitative data from cited studies.

| Extraction Method | Key Parameters | Yield of this compound | Reference |

| Microwave-Assisted Extraction (MAE) | Temperature: 80°C; Time: 40 min; Solid/Liquid Ratio: 1:10 (w/v) | 1.02% | [11][12] |

| Ultrasound-Assisted Extraction (UAE) with DES | Solvent: Choline chloride/acetamide (1:4) with 30% water | High extraction yield (specific % not stated) | [13] |

| Heat-Flux Extraction | (Conventional method for comparison) | Lower than MAE | [11][12] |

Visualization: General Extraction and Purification Workflow

The following diagram illustrates a generalized workflow for obtaining purified this compound from its raw botanical source.

Caption: General workflow for this compound extraction and purification.

Purification of this compound

Following initial extraction, the crude product contains numerous impurities. Therefore, robust purification steps are essential to achieve the high purity required for pharmaceutical applications (>95%).

Macroporous Resin Adsorption Chromatography

This technique is effective for the preparative separation and enrichment of this compound from crude extracts. It relies on the principle of adsorption and desorption of the target molecule onto a synthetic resin.

4.1.1 Experimental Protocol: Macroporous Resin Chromatography

-

Resin Selection and Pre-treatment : A suitable resin (e.g., HPD-800) is selected based on its adsorption and desorption capacity for this compound. The resin is pre-treated by soaking in ethanol and then washed with deionized water until neutral[15].

-

Column Packing : The pre-treated resin is packed into a glass column.

-

Sample Loading : The crude extract solution is loaded onto the column at a constant flow rate.

-

Washing : The column is washed with deionized water to remove impurities such as salts and sugars.

-

Elution : this compound is desorbed from the resin using an ethanol-water solution (e.g., 70% ethanol) as the eluent.

-

Collection and Concentration : The eluate containing this compound is collected and concentrated to yield the purified product. This process can increase this compound content from 2.61% in the crude extract to 40.96% with a recovery of 95.01%[15].

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby eliminating irreversible sample adsorption and column deterioration[16][17]. A two-step HSCCC process has been developed for high-purity this compound separation.

4.2.1 Experimental Protocol: Two-Step HSCCC Purification

-

Crude Sample Preparation : A crude sample is obtained via solvent extraction of E. breviscapus[17].

-

Solvent System Selection : Two different two-phase solvent systems are selected for the two-step purification.

-

HSCCC Operation (Step 1) :

-

The HSCCC column is filled with the stationary phase (upper phase of the first solvent system).

-

The apparatus is rotated at a specific speed (e.g., 850 rpm).

-

The mobile phase (lower phase) is pumped through the column at a set flow rate.

-

Once hydrodynamic equilibrium is reached, the sample solution (dissolved in the lower phase) is injected.

-

The effluent is monitored (e.g., UV at 280 nm), and fractions containing the target compound are collected.

-

-

HSCCC Operation (Step 2) : The collected fraction from Step 1 is dried and then subjected to a second round of HSCCC using the second solvent system to further remove impurities.

-

Purity Analysis : The final collected fraction is analyzed by HPLC to determine its purity. This two-step method can achieve a final purity of 95.6%[16][17].

Data Summary: Purification Efficiency

The table below presents quantitative data on the effectiveness of different purification techniques.

| Purification Method | Initial Purity | Final Purity | Recovery Yield | Reference |

| Macroporous Resin (HPD-800) | 2.61% | 40.96% | 95.01% | [15] |

| Two-Step HSCCC | (Varies, from crude) | 95.6% | Not specified | [16][17] |

| UAE with DES & Anti-solvent Precipitation | (Varies, from crude) | 71.2% | Not specified | [13] |

Mechanism of Action and Key Signaling Pathways

This compound's therapeutic effects are attributed to its modulation of several intracellular signaling pathways, primarily related to inflammation, oxidative stress, and cell survival.

Anti-Inflammatory Effects: Inhibition of NF-κB Pathway

Chronic inflammation is a key factor in many diseases. This compound exerts potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate into the nucleus and initiate the transcription of pro-inflammatory cytokines. This compound can inhibit IKK activation, thus preventing NF-κB activation and reducing the inflammatory response[7].

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Antioxidant Effects: Activation of Nrf2/ARE Pathway

Oxidative stress contributes significantly to tissue damage in various pathologies. This compound mitigates this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. Oxidative stress or activators like this compound promote the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of various antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD), enhancing the cell's capacity to neutralize reactive oxygen species (ROS)[7][18].

Caption: this compound's activation of the Nrf2/ARE antioxidant pathway.

Other Key Pathways

This compound's pleiotropic effects are also mediated through other significant pathways:

-

PI3K/Akt Pathway : this compound can activate this pathway, which is crucial for promoting cell survival and inhibiting apoptosis[7][19][20].

-

MAPK Pathways : It modulates Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and ERK, which are involved in both inflammation and cell proliferation[7].

-

TGF-β/Smad Pathway : In conditions like fibrosis, this compound has been shown to inhibit the TGF-β/Smad pathway, thereby reducing the production of extracellular matrix proteins[7][21].

Conclusion

This compound, sourced from Erigeron breviscapus, is a flavonoid of significant therapeutic interest. Advances in extraction and purification technologies, such as Microwave-Assisted Extraction and High-Speed Counter-Current Chromatography, have enabled the efficient production of high-purity this compound suitable for drug development. Its multifaceted pharmacological activities, underpinned by its ability to modulate key cellular signaling pathways like NF-κB and Nrf2, highlight its potential as a lead compound for treating a range of chronic diseases characterized by inflammation and oxidative stress. This guide provides foundational technical information to support further research and development in this promising area.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound alleviates liver injury in type 2 diabetic mellitus by suppressing hepatocyte apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: pharmacological effects and therapeutic mechanisms in chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]

- 6. tautobiotech.com [tautobiotech.com]

- 7. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current advances on the therapeutic potential of this compound: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism and Pharmacological Mechanisms of Active Ingredients in Erigeron breviscapus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Microwave-assisted extraction of this compound from Erigeron breviscapus Hand-Mazz and its determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ultrasonic extraction and purification of this compound from Erigerontis Herba using deep eutectic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Separation of this compound from crude extracts of Erigeron breviscapus (vant.) Hand. Mazz. by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Two-step purification of this compound from Erigeron breviscapus (vant.) Hand. Mazz. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tautobiotech.com [tautobiotech.com]

- 18. This compound Exerts Hypoglycemic and Renal Protective Effects in db/db Mice via the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Effects of this compound on the mechanism of cardiovascular diseases: a review [frontiersin.org]

- 20. This compound alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound ameliorates diabetic nephropathy via TGF-β1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Scutellarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetic profile of scutellarin, a flavonoid with significant therapeutic potential. The information presented herein is intended to support research and development efforts by offering detailed quantitative data, experimental methodologies, and insights into the compound's mechanisms of action.

Executive Summary

This compound, a major active component of the traditional Chinese medicine Erigeron breviscapus, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Despite its promising therapeutic properties, the clinical application of this compound is significantly hampered by its poor oral bioavailability. This guide delves into the core factors limiting its systemic exposure, including low aqueous solubility, poor membrane permeability, extensive first-pass metabolism, and efflux by transporters. Strategies to enhance its bioavailability, such as the development of prodrugs and novel drug delivery systems, are also discussed.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various preclinical and clinical studies. This data provides a comparative view of its absorption, distribution, metabolism, and excretion (ADME) profile across different species and routes of administration.

Table 1: Oral Bioavailability of this compound in Different Species

| Species | Dosage | Absolute Oral Bioavailability (%) | Reference |

| Human | 60 mg | < 5.0 ng/mL (Cmax) | [1] |

| Beagle Dog | - | 0.40 ± 0.19 | [2] |

| Rat | 34 mg/kg | 2.20 | [3] |

| Rat | - | 10.67 ± 4.78 (Relative) | [4] |

| Rat | - | 10.6 | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |

| Oral | 400 mg/kg (Female) | - | - | Significantly higher than male | - | [5] |

| Oral | 400 mg/kg (Male) | - | - | - | - | [5] |

| Oral | 34 mg/kg | - | 1.0 (first peak), 5.0 (second peak) | - | - | [3] |

| Intravenous | 10-40 mg/kg | - | - | Proportional to dose | - | [6] |

Table 3: Pharmacokinetic Parameters of this compound Prodrugs in Rats

| Prodrug Formulation | Relative Bioavailability Enhancement | Reference |

| N,N-diethylglycolamide ester emulsion | 1.58-fold (apparent), 1.4-fold (absolute) vs. cyclodextrin complex | [7] |

| Triglyceride-mimetic prodrugs | 2.24 to 2.45-fold | [1] |

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the bioavailability and pharmacokinetics of this compound.

3.1. Animal Models and Dosing

-

Rat Studies: Sprague-Dawley or Wistar rats are commonly used models.[5][6] For oral administration studies, this compound is often suspended in a vehicle like carboxymethylcellulose sodium (CMC-Na) and administered via gavage.[5] Intravenous administration is typically performed through the tail vein.[6] Doses in rat studies have ranged from 10 mg/kg to 400 mg/kg.[5][6]

-

Beagle Dog Studies: Beagle dogs have also been used to assess the oral bioavailability of this compound.[2]

3.2. Sample Collection and Preparation

-

Plasma: Blood samples are collected at predetermined time points from the tail vein or other appropriate sites into heparinized tubes. Plasma is separated by centrifugation and stored at -20°C or -80°C until analysis.[6][8]

-

Urine and Feces: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces.[5]

-

Sample Pre-treatment: Plasma samples often undergo a protein precipitation step with a solvent like methanol or acetonitrile, followed by centrifugation.[8] Liquid-liquid extraction is another common method for isolating this compound and its metabolites from the plasma matrix.[6][8]

3.3. Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or electrochemical detection (ECD) is a widely used method for the quantification of this compound in biological samples.[3][6]

-

Column: A C18 reversed-phase column is typically used for separation.[6][8]

-

Mobile Phase: A common mobile phase consists of a mixture of methanol or acetonitrile and an acidic buffer (e.g., phosphate buffer adjusted to a low pH with phosphoric acid).[6][8]

-

Internal Standard: An internal standard, such as rutin or quercetin, is often used to improve the accuracy and precision of the method.[6][8]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers higher sensitivity and selectivity for the analysis of this compound and its metabolites, especially at low concentrations.[9]

3.4. In Vitro Permeability and Metabolism Assays

-

Caco-2 Cell Permeability Assay: The Caco-2 cell monolayer model is used to assess the intestinal permeability of this compound. These human colon adenocarcinoma cells form a monolayer that mimics the intestinal epithelium. The apparent permeability coefficient (Papp) is calculated to predict in vivo absorption.[10][11]

-

In Situ Single-Pass Intestinal Perfusion (SPIP): This technique involves perfusing a solution containing this compound through an isolated segment of a rat's intestine to directly measure its absorption and metabolism in a more physiologically relevant setting.[12][13]

-

In Vitro Metabolism Studies:

-

Liver Microsomes: Rat or human liver microsomes are used to investigate the metabolism of this compound, particularly glucuronidation by UDP-glucuronosyltransferases (UGTs).[5][14]

-

Recombinant UGT Isoforms: Specific recombinant UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A9) are used to identify the key enzymes responsible for this compound's metabolism.[14][15]

-

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

4.1. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like inflammation and apoptosis. This compound has been shown to inhibit the phosphorylation of key MAPK members, including p38 and JNK, while potentially increasing the phosphorylation of ERK1/2, which may be neuroprotective.[16][17][18]

4.2. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound can suppress the activation of the NF-κB pathway by inhibiting the degradation of IκB and the subsequent nuclear translocation of the p65 subunit. This leads to a reduction in the expression of pro-inflammatory genes.[18][19]

4.3. Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a major defense mechanism against oxidative stress. This compound can activate this pathway by promoting the nuclear translocation of Nrf2, which then binds to the ARE and upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[20][21]

Conclusion and Future Directions

This compound possesses significant therapeutic potential, but its poor oral bioavailability remains a major obstacle to its clinical development. This guide has summarized the current understanding of this compound's pharmacokinetic profile and the factors that limit its systemic absorption. The detailed experimental protocols and insights into its molecular mechanisms provide a valuable resource for researchers. Future research should focus on the development and optimization of novel drug delivery systems and prodrug strategies to overcome the bioavailability challenges. Further elucidation of its interactions with drug transporters and metabolizing enzymes will also be crucial for predicting potential drug-drug interactions and ensuring its safe and effective clinical use.

References

- 1. Triglyceride-mimetic prodrugs of this compound enhance oral bioavailability by promoting intestinal lymphatic transport and avoiding first-pass metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological effects and the related mechanism of this compound on inflammation-related diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on Pharmacokinetics of this compound in Rats [journal11.magtechjournal.com]

- 4. Pharmacokinetics of this compound and its aglycone conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic and pharmacokinetic studies of this compound in rat plasma, urine, and feces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation of an HPLC method for the determination of this compound in rat plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prodrugs of this compound: ethyl, benzyl and N,N-diethylglycolamide ester synthesis, physicochemical properties, intestinal metabolism and oral bioavailability in the rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of aglycone conjugated metabolites of this compound in rat plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. enamine.net [enamine.net]

- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 12. uop.edu.jo [uop.edu.jo]

- 13. ijpsonline.com [ijpsonline.com]

- 14. Intestinal transport of scutellarein and this compound and first-pass metabolism by UDP-glucuronosyltransferase-mediated glucuronidation of scutellarein and hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of inhibition capability of scutellarein and this compound towards important liver UDP-glucuronosyltransferase (UGT) isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Exerts Anti-Inflammatory Effects in Activated Microglia/Brain Macrophage in Cerebral Ischemia and in Activated BV-2 Microglia Through Regulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound suppresses neuroinflammation via the inhibition of the AKT/NF-κB and p38/JNK pathway in LPS-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound attenuates hypoxia/reoxygenation injury in hepatocytes by inhibiting apoptosis and oxidative stress through regulating Keap1/Nrf2/ARE signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound prevents acute alcohol-induced liver injury via inhibiting oxidative stress by regulating the Nrf2/HO-1 pathway and inhibiting inflammation by regulating the AKT, p38 MAPK/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Dichotomy: An In-Depth Technical Guide to the In Vivo and In Vitro Effects of Scutellarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellarin, a flavonoid glucoside predominantly isolated from the traditional Chinese herb Erigeron breviscapus, has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities.[1] Possessing potent anti-inflammatory, antioxidant, neuroprotective, and anti-tumor properties, this compound presents a compelling case for therapeutic development.[2][3] However, the translation of its in vitro efficacy to in vivo applications is a complex process, influenced by factors such as bioavailability, metabolism, and systemic interactions.[1] This technical guide provides a comprehensive analysis of the in vivo and in vitro effects of this compound, offering a comparative perspective for researchers and drug development professionals. We will delve into the quantitative data from various studies, provide detailed experimental methodologies for key assays, and visualize the intricate signaling pathways and experimental workflows modulated by this promising natural compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various in vitro and in vivo studies, providing a clear comparison of its activity across different experimental models and conditions.

In Vitro Efficacy of this compound

| Assay Type | Cell Line | Parameter | Result (IC50/Effect) | Reference |

| Antioxidant Activity | - | DPPH Radical Scavenging | IC50: 17.56 µmol/L | [4][5] |

| - | ABTS Radical Scavenging | IC50: 3.53 µmol/L | [4][5] | |

| - | Hydroxyl Radical Scavenging | IC50: 3.19 mmol/L | [4] | |

| Cytotoxicity | U251 (Glioblastoma) | Cell Viability (CCK-8) | IC50: 270.6 µM | [6] |

| LN229 (Glioblastoma) | Cell Viability (CCK-8) | IC50: 296.2 µM | [6] | |

| Enzyme Inhibition | Human Liver Microsomes | CYP1A2 | IC50: 15.38 µM | [7] |

| Human Liver Microsomes | CYP2C9 | IC50: 24.31 µM | [7] | |

| Human Liver Microsomes | CYP2D6 | IC50: 86.43 µM | [7] | |

| Human Liver Microsomes | CYP3A4 | IC50: 45.27 µM | [7] | |

| Anti-inflammatory | RAW264.7 Macrophages (OX-LDL induced) | PKC mRNA Expression | Concentration-dependent downregulation | [8] |

| RAW264.7 Macrophages (OX-LDL induced) | TNF-α mRNA Expression | Concentration-dependent downregulation | [8] | |

| Hepatoprotection | Hepatocytes (Hypoxia/Reoxygenation) | Cell Viability | Increased with 10, 20, 40 µM this compound | [9] |

| Hepatocytes (Hypoxia/Reoxygenation) | ROS Levels | Decreased with 10, 20, 40 µM this compound | [9] | |

| Hepatocytes (Hypoxia/Reoxygenation) | MDA Levels | Decreased with 10, 20, 40 µM this compound | [9] | |

| Hepatocytes (Hypoxia/Reoxygenation) | SOD Activity | Increased with 10, 20, 40 µM this compound | [9] | |

| Cardioprotection | H9c2 Cardiomyocytes (Hypoxia/Reoxygenation) | Cell Viability | Increased with 25, 50, 100 µM this compound | [10] |

| H9c2 Cardiomyocytes (Hypoxia/Reoxygenation) | TNF-α Levels | Decreased with 25, 50, 100 µM this compound | [10] | |

| H9c2 Cardiomyocytes (Hypoxia/Reoxygenation) | IL-1β Levels | Decreased with 25, 50, 100 µM this compound | [10] | |

| H9c2 Cardiomyocytes (Hypoxia/Reoxygenation) | MDA Levels | Decreased with 25, 50, 100 µM this compound | [10] | |

| H9c2 Cardiomyocytes (Hypoxia/Reoxygenation) | SOD Activity | Increased with 25, 50, 100 µM this compound | [10] |

In Vivo Efficacy of this compound

| Animal Model | Disease/Injury Model | Dosage | Parameter | Result | Reference |

| Rats | Myocardial Fibrosis (Isoprenaline-induced) | 10 mg/kg/d & 20 mg/kg/d | Notch1, Jagged1, Hes1 protein expression | Significantly increased with high-dose | |

| Mice | Diabetic (High-Fat Diet) | 50 mg/kg for 16 weeks | Blood Glucose, Serum Insulin, HOMA Index | Significantly attenuated | [3] |

| Rats | Cerebral Ischemia/Reperfusion (MCAO/R) | Low and High doses | Brain Infarction Size | Decreased to 26.95% (low) and 25.63% (high) from 33.55% | [11] |

| Rats | Cerebral Ischemia/Reperfusion (MCAO/R) | Low and High doses | Apoptotic Cell Number | Reduced by 51.1% (low) and 80.9% (high) | [11] |

| Mice | Acute Alcohol Brain Injury | Medium and High doses | Brain MDA Levels | Significantly decreased | [12] |

| Mice | Acute Alcohol Brain Injury | High dose | Brain SOD Activity | Significantly increased | [12] |

| Mice | Collagen-Induced Arthritis | 20 mg/kg for 2 weeks | Serum SOD Level | Significantly increased | [13] |

| Mice | Collagen-Induced Arthritis | 20 mg/kg for 2 weeks | Serum MDA Level | Significantly decreased | [13] |

| Rats | Ischemia/Reperfusion | Low and High doses | Serum IL-1β, IL-6, TNF-α | Significantly decreased | [14] |

| Rats | Acute Toxicity | Up to 10 g/kg (gavage) | LD50 | Not detected | |

| Rats | Subacute Toxicity | 100 and 500 mg/kg daily for 30 days | Hematology, Blood Chemistries, Urinalysis | No significant changes | [2] |

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Acute and subacute toxicological evaluation of this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anti-insulin resistance effect of this compound may be related to antioxidant stress and AMPKα activation in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Bio-Activity Evaluation of Scutellarein as a Potent Agent for the Therapy of Ischemic Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects of this compound on Expressions of PKC and TNF-α in OX-LDL Injured RAW264.7 Cells <i>in vitro</i> [kyxuebao.kmmu.edu.cn]

- 9. This compound attenuates hypoxia/reoxygenation injury in hepatocytes by inhibiting apoptosis and oxidative stress through regulating Keap1/Nrf2/ARE signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Protects against Myocardial Ischemia–reperfusion Injury by Enhancing Aerobic Glycolysis through miR-34c-5p/ALDOA Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Alleviates Ischemic Brain Injury in the Acute Phase by Affecting the Activity of Neurotransmitters in Neurons [mdpi.com]

- 12. Ameliorative effect of this compound on acute alcohol brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Scutellarin's Therapeutic Targets in Cardiovascular Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellarin, a flavonoid derived from the traditional Chinese herb Erigeron breviscapus, has emerged as a promising multi-target therapeutic agent for a spectrum of cardiovascular diseases (CVDs). Its pharmacological activities, including anti-inflammatory, antioxidant, anti-apoptotic, and vasodilatory effects, have been extensively documented in various preclinical models. This technical guide provides a comprehensive overview of the molecular targets of this compound in cardiovascular disease models, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel cardiovascular therapies.

Core Mechanisms of Action and Key Signaling Pathways

This compound exerts its cardioprotective effects by modulating a complex network of intracellular signaling pathways. These pathways are central to the pathophysiology of numerous cardiovascular conditions, including myocardial ischemia-reperfusion injury, cardiac hypertrophy and fibrosis, atherosclerosis, and endothelial dysfunction.

Anti-inflammatory Effects

Chronic inflammation is a key driver of cardiovascular disease progression. This compound has been shown to mitigate inflammatory responses by targeting several critical signaling cascades.

-

PI3K/AKT/mTOR Pathway: this compound can activate the PI3K/AKT pathway, which in turn inhibits the mTORC1 complex. This inhibition leads to a downstream suppression of the NLRP3 inflammasome, a key mediator of inflammation in acute myocardial ischemia-reperfusion injury.[1][2][3]

-

NF-κB Pathway: this compound can inhibit the activation of NF-κB by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of p65.[1][4] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2][5]

-

TLR4/Myd88/NF-κB Pathway: In models of diabetic cardiomyopathy, this compound has been found to decrease the expression of TLR4, Myd88, and NF-κB, thereby reducing the inflammatory response.[1]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in the pathogenesis of CVDs. This compound enhances the cellular antioxidant capacity through the following mechanism:

-

Nrf2/Keap1/ARE Pathway: this compound promotes the nuclear translocation of Nrf2 by inhibiting its interaction with Keap1. In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1).[1][4][6]

Anti-Apoptotic Effects

This compound protects cardiomyocytes from apoptosis, a form of programmed cell death that contributes to tissue damage in various cardiac pathologies.

-

cGAS-STING Pathway: In the context of myocardial ischemia-reperfusion injury, this compound has been shown to inhibit the cGAS-STING signaling pathway. This inhibition leads to a reduction in the expression of cleaved caspase-3 and an increase in the Bcl-2/Bax ratio, ultimately attenuating cardiomyocyte apoptosis.[1][2][7]

-

Mitochondrial Pathway: this compound has been observed to decrease the expression of pro-apoptotic proteins like Bax and p53, while increasing the expression of the anti-apoptotic protein Bcl-2.[8]

Anti-Fibrotic and Anti-Hypertrophic Effects

Cardiac fibrosis and hypertrophy are key features of pathological cardiac remodeling that can lead to heart failure. This compound has demonstrated significant anti-fibrotic and anti-hypertrophic properties.

-

TGF-β1/MAPK Pathway: this compound inhibits the TGF-β1 signaling pathway, a central regulator of fibrosis. It achieves this by reducing the expression of TGF-β1 and inhibiting the phosphorylation of downstream mediators such as Smad2, p38 MAPK, and ERK1/2.[1][2][9][10] This leads to a decrease in the expression of fibrotic markers like fibronectin (FN1) and collagen.[1][9][10]

-

NOTCH Pathway: this compound has been found to upregulate the expression of Notch1, Jagged1, and Hes1, which are involved in inhibiting endothelial-to-mesenchymal transition (EndMT), a process that contributes to myocardial fibrosis.[1][2][11]

-

Calcium-Mediated Pathways: In models of cardiac hypertrophy, this compound has been shown to suppress the increase in intracellular calcium levels. This, in turn, inhibits the activation of calcineurin and CaMKII, two key downstream effectors of calcium signaling that promote hypertrophic growth.[1][12]

Protection of Endothelial Function

Endothelial dysfunction is an early event in the development of atherosclerosis and other vascular diseases. This compound protects the vascular endothelium through multiple mechanisms.

-

eNOS/cGMP/PKG Pathway: this compound can enhance the activity of the cGMP-dependent protein kinase (PKG), which plays a crucial role in mediating endothelium-dependent vasodilation.[6][13]

-

Hippo-FOXO3A and PI3K/AKT Pathways: In atherosclerosis models, this compound has been shown to regulate the Hippo-FOXO3A and PI3K/AKT signaling pathways, thereby inhibiting endothelial cell injury and apoptosis.[14]

-

Autophagy-Lysosomal Function: this compound can rescue impaired autophagy-lysosomal function in endothelial cells during ischemia-reperfusion injury by upregulating cathepsin D expression.[15][16]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of this compound in various cardiovascular disease models.

Table 1: Effects of this compound on Cardiac Function and Injury

| Model | Species | This compound Dose | Parameter | Effect | Reference |

| Myocardial Infarction | Rat | 3, 10, 30 mg/kg | LVEDP | Dose-dependent decrease | [9] |

| Myocardial Infarction | Rat | 3, 10, 30 mg/kg | +dP/dtmax | Dose-dependent increase | [9] |

| Myocardial Infarction | Rat | 3, 10, 30 mg/kg | -dP/dtmax | Dose-dependent increase | [9] |

| Diabetic Cardiomyopathy | Mouse | 10, 20 mg/kg | Ejection Fraction (EF) | Significant increase | [17] |

| Diabetic Cardiomyopathy | Mouse | 10, 20 mg/kg | Fractional Shortening (FS) | Significant increase | [17] |

| Ischemia/Reperfusion | Mouse | 20 mg/kg | Cardiac Function | Improvement | [7] |

| Isoprenaline-induced MI | Rat | 10, 20, 40 mg/kg | cTn-T, cTn-I, AST, LDH | Dose-dependent decrease | [8] |

Table 2: Effects of this compound on Cardiac Fibrosis

| Model | Species | This compound Dose | Parameter | Effect | Reference |

| Myocardial Infarction | Rat | 3, 10, 30 mg/kg | Interstitial Fibrotic Area | Dose-dependent reduction | [9] |

| Myocardial Infarction | Rat | Not specified | FN1 and TGF-β1 expression | Inhibition | [9][10] |

| Isoprenaline-induced Fibrosis | Rat | 10, 20 mg/kg | Type I and III Collagen | Significant decrease | [11] |

| Isoprenaline-induced Fibrosis | Rat | 10, 20 mg/kg | α-SMA expression | Decrease | [11] |

| Doxorubicin-induced Cardiotoxicity | Not specified | Not specified | Collagen accumulation | Reduction | [1][2] |

Table 3: Effects of this compound on Oxidative Stress and Inflammation

| Model | Species | This compound Dose | Parameter | Effect | Reference |

| Isoprenaline-induced MI | Rat | 10, 20, 40 mg/kg | SOD, CAT, GSH | Increase | [8] |

| Isoprenaline-induced MI | Rat | 10, 20, 40 mg/kg | MDA, iNOS | Decrease | [8] |

| H2O2-injured HUVECs | In vitro | Not specified | ROS levels | Reversal of increase | [18] |

| High-fat diet-fed rats | Rat | Oral administration | Serum oxidative stress | Alleviation | [18] |

| Type 2 Diabetes | Mouse | Not specified | TLR4, Myd88, NF-κB, IL-6, TNF-α | Decrease | [1] |

Table 4: Effects of this compound on Apoptosis

| Model | Species | This compound Dose | Parameter | Effect | Reference |

| Ischemia/Reperfusion | Mouse | 20 mg/kg | Cardiomyocyte apoptosis | Attenuation | [1][7] |

| Ischemia/Reperfusion | Mouse | 20 mg/kg | cGAS, STING, Cleaved caspase-3 | Reduction | [1][7] |

| Ischemia/Reperfusion | Mouse | 20 mg/kg | Bcl-2/Bax ratio | Increase | [1][7] |

| Isoprenaline-induced MI | Rat | 10, 20, 40 mg/kg | Bax, p53, Caspase-3, Caspase-9 | Decrease | [8] |

| Isoprenaline-induced MI | Rat | 10, 20, 40 mg/kg | Bcl-2 | Increase | [8] |

Detailed Experimental Methodologies

This section outlines the typical experimental protocols used to investigate the effects of this compound in various cardiovascular disease models.

Myocardial Ischemia/Reperfusion (I/R) Injury Model

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Surgical Procedure: Animals are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture for a specific period (e.g., 30 minutes) to induce ischemia. The ligature is then released to allow for reperfusion (e.g., for 2-24 hours).

-

This compound Administration: this compound is typically administered intravenously or intraperitoneally at various doses before the onset of ischemia or at the beginning of reperfusion.

-

Assessment of Cardiac Injury:

-

Infarct Size Measurement: The heart is excised, and the left ventricle is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified as a percentage of the area at risk.

-

Cardiac Function Assessment: Echocardiography is performed to measure parameters such as ejection fraction (EF) and fractional shortening (FS).

-

Biochemical Analysis: Serum levels of cardiac injury markers like creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI) are measured.

-

Histological Analysis: Heart tissue sections are stained with Hematoxylin and Eosin (H&E) to assess myocardial damage and with Masson's trichrome to evaluate fibrosis.

-

Western Blot and PCR: Protein and mRNA expression levels of key signaling molecules are determined in myocardial tissue lysates.

-

Cardiac Hypertrophy Model

-

In Vivo Model (Pressure Overload): Aortic banding (AB) is performed in mice to induce pressure overload and subsequent cardiac hypertrophy.

-

In Vitro Model: Neonatal rat ventricular myocytes (NRVMs) are cultured and stimulated with hypertrophic agonists such as phenylephrine (PE) or angiotensin II (Ang II).

-

This compound Treatment: this compound is administered to the animals (e.g., via gavage or intraperitoneal injection) or added to the cell culture medium.

-